molecular formula C16H26N2 B022015 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine CAS No. 108157-52-4

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Cat. No. B022015
M. Wt: 246.39 g/mol
InChI Key: CARYLRSDNWJCJV-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chemical compound with the molecular formula C32H42N2O4 . It is also known as (S)-1-(2-piperidino-phenyl)-3-methyl-1-butyl-N-4-methoxybenzyl-ammonium L-mandelate . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine involves several steps. One method involves the oximation of a ketone with hydroxyl amine hydrochloride in an alcohol solvent at a temperature in the range of 60–80° C . The solvent is then removed by evaporation to obtain an oxime, which is reduced with a reducing agent in an alcohol solvent at a temperature in the range of 40–60° C for a time period in the range of 5–10 hours . The reducing agent can be sodium borohydride, LiAlH4, ammonium formate, or sodium cyano borohydride .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is complex, with a molecular weight of 518.68700 . The exact mass is 518.31400 . The molecule has a LogP value of 6.82300, indicating its lipophilicity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine include oximation, reduction, and condensation . These reactions are carried out under specific conditions of temperature and time, and involve the use of specific reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine include a molecular weight of 518.68700 and a molecular formula of C32H42N2O4 . The exact mass is 518.31400 . The compound has a LogP value of 6.82300, indicating its lipophilicity . Other properties such as density, boiling point, melting point, and flash point are not available .

properties

IUPAC Name

3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARYLRSDNWJCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2-piperidino-phenyl)-1-butylamine

Synthesis routes and methods I

Procedure details

Equimolar quantities of racemic 3-methyl-1-(2-pieridinophenyl)-1-butylamine and of N-acetyl-L-gluatmic acid were refluxed in aceton, whereby methanol was added in such an amount to yield a clear solution.
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Synthesis routes and methods II

Procedure details

Equimolar quantities of racemic 3-methyl-1-(2-piperidino-phenyl)-1-butylamine and of N-acetyl-L-glutamic acid were refluxed in aceton, whereby methanol was added in such an amount to yield a clear solution.
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Synthesis routes and methods III

Procedure details

A stirred solution of 122 g (0.495 mol) of racemic 1-(2-piperidino-phenyl)-3-methyl-1-butylamine in 1000 ml of acetone is mixed with 93.7 g (0.495 mol) of N-acetyl-L-glutaminic acid. The mixture is refluxed over a vapour bath and methanol is added in batches (a total of about 80 ml) until a clear solution is obtained. After this has been left to cool and stand overnight at ambient temperature, the crystals obtained are removed by suction filtering, washed twice with 200 ml of cold acetone at -15° C. and then dried. The product obtained [98.9 g; melting point: 163-166° C.; [α]D20 =+0.286° (c=1 in methanol)] is recrystallised from 1000 ml of acetone with the addition of 200 ml of methanol, thereby obtaining the (S)-1-(2-piperidino-phenyl)-3-methyl-1-butylamine as the addition salt of N-acetyl-L-glutaminic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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